molecular formula C43H68N10O10S B12612523 L-Leucyl-L-histidyl-L-leucyl-L-methionyl-L-tyrosyl-L-valyl-L-alanyl-L-alanine CAS No. 651324-44-6

L-Leucyl-L-histidyl-L-leucyl-L-methionyl-L-tyrosyl-L-valyl-L-alanyl-L-alanine

Cat. No.: B12612523
CAS No.: 651324-44-6
M. Wt: 917.1 g/mol
InChI Key: XFRAGZNIBWJODT-QEZSDDSQSA-N
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Description

L-Leucyl-L-histidyl-L-leucyl-L-methionyl-L-tyrosyl-L-valyl-L-alanyl-L-alanine is a peptide composed of eight amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-histidyl-L-leucyl-L-methionyl-L-tyrosyl-L-valyl-L-alanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of peptides.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-histidyl-L-leucyl-L-methionyl-L-tyrosyl-L-valyl-L-alanyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Carbodiimides or other coupling reagents for peptide bond formation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

L-Leucyl-L-histidyl-L-leucyl-L-methionyl-L-tyrosyl-L-valyl-L-alanyl-L-alanine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or enzyme inhibitory properties.

    Medicine: Explored for therapeutic applications, including drug delivery and as a potential therapeutic agent.

    Industry: Utilized in the development of peptide-based materials and products.

Mechanism of Action

The mechanism of action of L-Leucyl-L-histidyl-L-leucyl-L-methionyl-L-tyrosyl-L-valyl-L-alanyl-L-alanine depends on its specific biological activity. Generally, peptides exert their effects by interacting with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: A dipeptide used in nutritional supplements and medical applications.

    Cyclo(L-leucyl-L-prolyl): A cyclic dipeptide with potential biological activities.

    Oxyntomodulin: A peptide hormone with appetite-suppressing effects.

Uniqueness

L-Leucyl-L-histidyl-L-leucyl-L-methionyl-L-tyrosyl-L-valyl-L-alanyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties

Properties

CAS No.

651324-44-6

Molecular Formula

C43H68N10O10S

Molecular Weight

917.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C43H68N10O10S/c1-22(2)16-30(44)37(56)50-34(19-28-20-45-21-46-28)40(59)51-32(17-23(3)4)39(58)49-31(14-15-64-9)38(57)52-33(18-27-10-12-29(54)13-11-27)41(60)53-35(24(5)6)42(61)47-25(7)36(55)48-26(8)43(62)63/h10-13,20-26,30-35,54H,14-19,44H2,1-9H3,(H,45,46)(H,47,61)(H,48,55)(H,49,58)(H,50,56)(H,51,59)(H,52,57)(H,53,60)(H,62,63)/t25-,26-,30-,31-,32-,33-,34-,35-/m0/s1

InChI Key

XFRAGZNIBWJODT-QEZSDDSQSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N

Origin of Product

United States

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